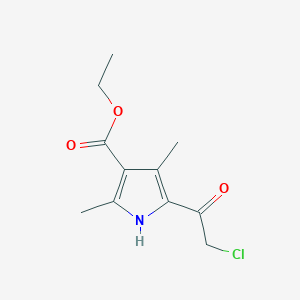

Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94992. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-4-16-11(15)9-6(2)10(8(14)5-12)13-7(9)3/h13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOIWLVLZHQEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294174 | |

| Record name | Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-86-7 | |

| Record name | 950-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 950-86-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in organic synthesis. With the CAS Number 950-86-7, this compound is of significant interest due to its trifunctional nature, incorporating a pyrrole core, a reactive chloroacetyl group, and an ethyl carboxylate moiety. This guide delves into its synthesis, physicochemical properties, reactivity, and notable applications, particularly its role as a crucial intermediate in the synthesis of high-value pharmaceutical compounds. Detailed experimental protocols for its preparation and characterization are provided to enable its practical application in a research and development setting.

Introduction: A Versatile Pyrrole Intermediate

This compound is a substituted pyrrole derivative that has garnered attention as a versatile intermediate in the synthesis of complex organic molecules.[1] The pyrrole ring is a fundamental scaffold in a vast array of biologically active natural products and synthetic drugs. The presence of a chloroacetyl group at the 5-position introduces a highly reactive electrophilic site, making it a valuable precursor for the construction of more elaborate molecular architectures.[1] This, combined with the ethyl ester and dimethyl substitutions, provides a unique combination of reactivity and structural features that are leveraged in medicinal chemistry and drug discovery.[1][2]

Notably, derivatives of this pyrrole core are integral to the synthesis of targeted cancer therapies, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[3] This underscores the importance of this compound as a key starting material for the development of novel pharmaceuticals. This guide aims to provide a detailed understanding of this compound, from its synthesis to its application, to empower researchers in their synthetic endeavors.

Synthesis and Mechanism

The primary and most efficient route to this compound is through the Friedel-Crafts acylation of its precursor, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Synthesis of the Precursor: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

A common and scalable method for the synthesis of the precursor involves a ring-closure reaction. One such method utilizes the reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water. This approach is favored for its mild reaction conditions and the use of readily available starting materials, making it suitable for large-scale industrial production.[4]

An alternative laboratory-scale synthesis involves the decarboxylation of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. This is achieved by heating the dicarboxylic acid derivative, which leads to the loss of carbon dioxide and the formation of the desired monosubstituted pyrrole.[5]

Friedel-Crafts Acylation: The Key Transformation

The introduction of the chloroacetyl group at the 5-position of the pyrrole ring is accomplished via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the reaction of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7]

Mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion.[6]

-

Electrophilic Attack: The electron-rich pyrrole ring acts as a nucleophile and attacks the acylium ion. The attack preferentially occurs at the electron-rich C5 position, which is activated by the electron-donating nature of the pyrrole nitrogen and the alkyl substituents.

-

Rearomatization: The resulting cationic intermediate, a sigma complex, loses a proton from the C5 position to regenerate the aromaticity of the pyrrole ring, yielding the final product, this compound. The Lewis acid catalyst is regenerated in the process.

Figure 1: Mechanism of Friedel-Crafts Acylation.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its handling, purification, and use in subsequent reactions.

| Property | Value |

| CAS Number | 950-86-7 |

| Molecular Formula | C₁₁H₁₄ClNO₃ |

| Molecular Weight | 243.69 g/mol |

| Appearance | Off-white to pale yellow crystalline solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in most organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Insoluble in water. |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 9.0-10.0 (br s, 1H, NH), 4.60 (s, 2H, -COCH₂Cl), 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.55 (s, 3H, -CH₃), 2.30 (s, 3H, -CH₃), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 188.0 (C=O, acetyl), 165.0 (C=O, ester), 135.0, 130.0, 125.0, 115.0 (pyrrole carbons), 60.0 (-OCH₂-), 46.0 (-CH₂Cl), 14.5 (-OCH₂CH₃), 12.0, 10.0 (pyrrole-CH₃).

-

IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1700-1720 (C=O stretch, ester), 1660-1680 (C=O stretch, ketone), 1550-1600 (pyrrole ring stretch), 700-800 (C-Cl stretch).

-

Mass Spectrometry (EI): m/z (%) = 243 (M⁺), 198 (M⁺ - CH₂Cl), 166, 120.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its functional groups.

Reactivity of the Chloroacetyl Group

The α-chloro ketone moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 5-position of the pyrrole ring. Common reactions include:

-

Alkylation of Amines: Reaction with primary or secondary amines to form α-amino ketones, which are valuable intermediates in the synthesis of various heterocyclic compounds.

-

Thiol Alkylation: Reaction with thiols to form α-thio ketones.

-

Hantzsch Thiazole Synthesis: Condensation with a thiourea or thioamide to construct a thiazole ring fused to the pyrrole core.

Role as a Pharmaceutical Intermediate

A significant application of this compound and its derivatives is in the synthesis of the anticancer drug Sunitinib. While not a direct precursor, the structural motif of a substituted pyrrole-3-carboxylate is central to the core of Sunitinib. The chloroacetyl group can be further elaborated to introduce the necessary side chains required for the drug's biological activity. The synthesis of Sunitinib often involves the condensation of a pyrrole aldehyde derivative with an oxindole moiety.[3][8] The chloroacetyl group in the title compound can be a precursor to such an aldehyde through various synthetic transformations.

Figure 2: Synthetic utility of the title compound.

Experimental Protocols

Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

Materials:

-

4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

-

High-boiling point solvent (e.g., diphenyl ether) or neat conditions

-

Round-bottom flask with a distillation head

-

Heating mantle

-

Vacuum source

Procedure:

-

Place 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (1 equivalent) in a round-bottom flask.[5]

-

Heat the flask to 200-210 °C under a gentle stream of nitrogen.[5]

-

Observe the evolution of carbon dioxide as the starting material melts and decarboxylates.

-

Continue heating until the gas evolution ceases.

-

Cool the reaction mixture to room temperature.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis of this compound

Materials:

-

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Ice bath

-

Magnetic stirrer

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add chloroacetyl chloride (1.1 equivalents) dropwise.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many α-chloro ketones, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

The reagents used in its synthesis, particularly chloroacetyl chloride and aluminum chloride, are corrosive and moisture-sensitive. They should be handled under anhydrous conditions and with appropriate precautions.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the reactivity of its chloroacetyl group make it an attractive starting material for the synthesis of a variety of more complex molecules, including important pharmaceutical intermediates. This guide provides the essential information for its synthesis, characterization, and application, serving as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.

References

- Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125.

-

MySkinRecipes. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

PubChem. (n.d.). ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.

- Google Patents. (n.d.). Preparation method of sunitinib intermediate.

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate. Retrieved from [Link]

Sources

- 1. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 2. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 5. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. websites.umich.edu [websites.umich.edu]

Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate molecular weight

An In-depth Technical Guide to Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, explore a validated synthetic pathway with mechanistic insights, and discuss its critical applications in medicinal chemistry and drug discovery.

This compound is a substituted pyrrole derivative of significant interest in synthetic organic chemistry. The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This specific molecule is distinguished by three key features: a stable, substituted pyrrole core, an ethyl carboxylate group, and a highly reactive chloroacetyl moiety at the C5 position.

The chloroacetyl group serves as a potent electrophilic handle, making the compound an exceptionally versatile intermediate for introducing the pyrrole core into larger, more complex molecules via nucleophilic substitution reactions. This reactivity is fundamental to its utility in the synthesis of targeted therapeutic agents, particularly in the field of oncology. As we will explore, the 2,4-dimethyl-1H-pyrrole-3-carboxylate core is a foundational component of multi-kinase inhibitors like Sunitinib, underscoring the industrial and academic relevance of this and related compounds.[2][3]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of its application. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO₃ | [4] |

| Molecular Weight | 243.68 g/mol | [4] |

| CAS Number | 950-86-7 | [4] |

| IUPAC Name | Ethyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | [4] |

| Synonyms | 5-(2-Chloro-acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | [4] |

The structure is characterized by a five-membered aromatic pyrrole ring containing one nitrogen atom. The presence of both an ester and a ketone, along with the alkyl chloride, provides multiple sites for chemical modification. The ethyl and dimethyl substituents contribute to the molecule's lipophilicity, which can influence its solubility and interaction with biological systems.[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is most logically achieved through a two-step process: first, the construction of the core pyrrole ring system, followed by the introduction of the chloroacetyl group via electrophilic substitution.

Step 1: Synthesis of the Pyrrole Core (Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate)

The foundational pyrrole ring is efficiently constructed using a variation of the Hantzsch pyrrole synthesis. This method involves the condensation of an α-halo ketone (or aldehyde) with a β-ketoester and ammonia.

Experimental Protocol:

-

Preparation of 2-Bromopropanal: In a well-ventilated fume hood, propionaldehyde (1.0 eq) is dissolved in a suitable non-protic solvent such as dichloromethane. The solution is cooled to 0-10°C in an ice bath.[2]

-

Bromination: Elemental bromine (1.1 eq) is added dropwise to the cooled solution, ensuring the reaction temperature does not exceed 20°C. The slow addition is critical to control the exothermic reaction and prevent over-bromination.[2]

-

Reaction Monitoring: The mixture is stirred at a controlled temperature (e.g., 15-20°C) for several hours until the characteristic red-brown color of bromine dissipates, indicating its consumption.[2]

-

Workup: The solvent is removed under reduced pressure to yield crude 2-bromopropanal, which is often used directly in the next step without further purification due to its instability.

-

Ring Closure: In a separate flask, ethyl acetoacetate (1.0 eq) and aqueous ammonia (excess) are combined. The freshly prepared 2-bromopropanal (1.0 eq) is added to this mixture.[2]

-

Condensation: The reaction is stirred, often with moderate heating, to facilitate the ring-closure reaction, yielding Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[2]

-

Purification: The product can be isolated by extraction into an organic solvent, followed by washing, drying, and purification via recrystallization or column chromatography.

Causality Explanation: The choice of reagents is deliberate. Ethyl acetoacetate provides the C3-C4 backbone and the ethyl carboxylate group. 2-Bromopropanal provides the C2 and C5 carbons. Ammonia acts as the nitrogen source and a base to facilitate the necessary condensations, ultimately forming the stable aromatic pyrrole ring.

Step 2: Friedel-Crafts Acylation to Yield the Final Product

With the core pyrrole synthesized, the chloroacetyl group is introduced at the C5 position. This is achieved via a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.

Experimental Protocol:

-

Reagent Preparation: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) is dissolved in an inert solvent like dichloromethane or 1,2-dichloroethane.

-

Lewis Acid Addition: The solution is cooled in an ice bath, and a Lewis acid catalyst, typically aluminum chloride (AlCl₃, 1.1 eq), is added portion-wise. This step is exothermic and forms a complex with the pyrrole substrate.

-

Acylating Agent: Chloroacetyl chloride (1.1 eq) is added dropwise to the cooled suspension. The C5 position of the 2,4-disubstituted pyrrole is the most electron-rich and sterically accessible site, directing the acylation to this position.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched by pouring it over crushed ice and acidifying with dilute HCl. This hydrolyzes the aluminum complexes.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., dichloromethane). The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization from a suitable solvent system like ethanol/water.

Causality Explanation: The Lewis acid (AlCl₃) coordinates to the chloroacetyl chloride, forming a highly reactive acylium ion electrophile. The electron-rich pyrrole ring then acts as a nucleophile, attacking the acylium ion. The C5 position is preferentially attacked due to the electron-donating effects of the two methyl groups, which activate the ring towards electrophilic substitution.

Synthesis Workflow Diagram

Caption: Two-step synthesis of the target compound.

Applications in Drug Development

The primary value of this compound lies in its role as a strategic intermediate in the synthesis of pharmaceutical agents.

-

Precursor to Kinase Inhibitors: The structural motif of this compound is central to a class of indolinone-based tyrosine kinase inhibitors. For instance, the closely related precursor, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, is a known impurity and synthetic intermediate related to Sunitinib (Sutent®).[2][5] Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that was approved by the FDA for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[3] The synthesis of such drugs often involves the condensation of the pyrrole aldehyde (or a derivative) with an oxindole core.

-

Reactive Intermediate for Library Synthesis: The chloroacetyl group is a powerful tool for medicinal chemists. It readily reacts with a wide variety of nucleophiles (e.g., amines, thiols, alcohols) in a predictable manner. This allows for the rapid generation of compound libraries through a process known as parallel synthesis. By reacting this pyrrole intermediate with a diverse set of nucleophilic building blocks, researchers can efficiently create and screen numerous new chemical entities for desired biological activity against various therapeutic targets.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is paramount to ensure laboratory safety.

-

Hazard Identification: While specific toxicology data for this exact compound is limited, analogous structures such as ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[5] Chloroacetylated compounds are often alkylating agents and can be lachrymatory.

-

Recommended Precautions:

-

Always handle this compound in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be protected from light and moisture to prevent degradation.[6]

Conclusion

This compound is more than a simple chemical with a defined molecular weight of 243.68 g/mol . It is a strategically designed synthetic intermediate whose value is derived from the combination of a pharmaceutically relevant pyrrole core and a versatile reactive functional group. Its direct lineage to the synthesis of important anti-cancer therapeutics and its potential for use in creating diverse chemical libraries make it a compound of high interest for professionals in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the advancement of medicinal chemistry.

References

-

Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]

-

PubChem. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

National Center for Biotechnology Information. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Available from: [Link]

- Google Patents. Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.

-

Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available from: [Link]

-

PubChem. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Novel 2,4-Dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1 H -pyrrole-3-carboxylic Acid Derivatives: New Leads in Cancer and Bacterial Chemotherapy. Available from: [Link]

-

MDPI. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 950-86-7: ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrro… [cymitquimica.com]

- 5. ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | CID 137485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | [frontierspecialtychemicals.com]

An In-Depth Technical Guide to Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Its significance is underscored by its role as a crucial intermediate in the synthesis of several targeted therapies, most notably the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib. This document will delve into the molecule's structural features, detailed synthetic methodologies, mechanistic underpinnings of its formation, and its reactivity. A particular focus is placed on the strategic importance of the chloroacetyl group and the regioselectivity of its introduction onto the pyrrole core. This guide is intended to be a valuable resource for researchers in organic synthesis and drug discovery, providing both foundational knowledge and practical insights.

Introduction: The Significance of a Versatile Pyrrole Intermediate

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in numerous natural products and pharmacologically active compounds. The functionalization of the pyrrole ring is a cornerstone of synthetic medicinal chemistry, enabling the generation of diverse molecular architectures with a wide array of biological activities. This compound stands out as a particularly valuable derivative. Its structure incorporates several key features: a nucleophilic pyrrole ring, strategically positioned methyl groups influencing reactivity, an ethyl carboxylate group for further modification, and a highly reactive chloroacetyl moiety.

The presence of the chloroacetyl group makes this compound an excellent electrophilic partner in various coupling and cyclization reactions, allowing for the facile introduction of diverse functionalities. This reactivity profile has been exploited in the synthesis of complex molecules, most notably in the industrial-scale production of Sunitinib, a cornerstone in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Understanding the synthesis and reactivity of this intermediate is therefore of paramount importance for chemists working on the development of novel therapeutics.

Structural Elucidation and Physicochemical Properties

The structure of this compound is characterized by a 2,3,4,5-tetrasubstituted pyrrole ring. The precise arrangement of these substituents dictates the molecule's electronic properties and reactivity.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO₃ | |

| Molecular Weight | 243.69 g/mol | |

| CAS Number | 35068-46-5 | |

| Appearance | Off-white to pale yellow solid | General observation from suppliers |

| Solubility | Soluble in dichloromethane, chloroform, and other common organic solvents. | Inferred from reaction conditions |

Spectroscopic Characterization (Predicted and Analogous Data)

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), two singlets for the methyl groups on the pyrrole ring, a singlet for the methylene protons of the chloroacetyl group, and a broad singlet for the N-H proton of the pyrrole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and ketone, the carbons of the pyrrole ring, the methyl and ethyl carbons, and the methylene carbon of the chloroacetyl group.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretches for the ester and ketone (typically in the range of 1650-1750 cm⁻¹), and C-Cl stretch (around 600-800 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable for the molecular ion and chlorine-containing fragments.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through a two-step process starting from readily available precursors. The first step involves the synthesis of the core pyrrole structure, followed by the introduction of the chloroacetyl group via a Friedel-Crafts acylation reaction.

3.1. Synthesis of the Precursor: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

A common and efficient method for the synthesis of the polysubstituted pyrrole core is the Knorr pyrrole synthesis or variations thereof. One patented method involves the ring-closure reaction of 2-bromopropanal with ethyl acetoacetate and ammonia water.[2] This approach offers the advantages of using readily available starting materials and proceeding under relatively mild conditions.[2]

Figure 2: Synthetic workflow for the precursor, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

3.2. Friedel-Crafts Acylation: Introduction of the Chloroacetyl Group

The introduction of the chloroacetyl group at the C-5 position of the pyrrole ring is accomplished via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the reaction of the electron-rich pyrrole with an acylating agent, typically chloroacetyl chloride, in the presence of a Lewis acid catalyst.[3]

Experimental Protocol: Friedel-Crafts Chloroacetylation

-

Reaction Setup: To a solution of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst is added at a reduced temperature (typically 0 °C or below).

-

Addition of Acylating Agent: Chloroacetyl chloride is then added dropwise to the stirred reaction mixture, maintaining the low temperature to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of ice-cold water or a dilute acid solution. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization or column chromatography to afford the desired this compound.

3.3. Mechanistic Insights and Regioselectivity

The Friedel-Crafts acylation of pyrroles is a well-established transformation, but the regioselectivity of the reaction is highly dependent on the substitution pattern of the pyrrole ring and the reaction conditions, particularly the choice of Lewis acid.

Figure 3: Generalized mechanism of Friedel-Crafts acylation on a pyrrole ring.

For 2,4-disubstituted pyrroles like the precursor in this synthesis, electrophilic substitution is generally directed to the unsubstituted α-position (C-5). This is due to the greater ability of the nitrogen atom to stabilize the positive charge in the sigma complex intermediate when the attack occurs at an α-position compared to a β-position. The electron-donating nature of the methyl groups further activates the pyrrole ring towards electrophilic attack.

The choice of Lewis acid can influence the regioselectivity. Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used to generate the highly electrophilic acylium ion from chloroacetyl chloride. However, due to the high reactivity of the pyrrole ring, milder Lewis acids can sometimes be employed to avoid potential side reactions like polymerization.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its chloroacetyl group. This functional group serves as a versatile handle for introducing a variety of nucleophiles through substitution reactions.

4.1. Key Intermediate in Sunitinib Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of Sunitinib. In the subsequent steps of the Sunitinib synthesis, the chloroacetyl group is typically transformed into an aldehyde, which then undergoes a condensation reaction with an oxindole derivative to form the final drug molecule. The ethyl ester is also converted to a carboxamide during this process.

4.2. Other Potential Applications

Beyond its role in Sunitinib synthesis, the reactive nature of the chloroacetyl group opens up possibilities for the synthesis of a diverse range of pyrrole-containing molecules. By reacting with various nucleophiles (e.g., amines, thiols, azides), a library of derivatives can be generated for screening in drug discovery programs. These derivatives could be explored for a variety of therapeutic targets, leveraging the privileged pyrrole scaffold.

Conclusion

This compound is a molecule of significant strategic importance in medicinal and process chemistry. Its synthesis, centered around the regioselective Friedel-Crafts acylation of a pre-functionalized pyrrole, provides a reliable route to this valuable building block. The presence of the reactive chloroacetyl group, in conjunction with the other functionalities on the pyrrole ring, makes it an ideal starting material for the construction of complex molecular architectures, as exemplified by its crucial role in the synthesis of Sunitinib. A thorough understanding of the structure, synthesis, and reactivity of this intermediate is essential for researchers engaged in the development of novel pyrrole-based therapeutics.

References

-

Kang, S.-S., Li, H.-L., Zeng, H.-S., & Wang, H.-B. (2008). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1125. [Link]

-

PubChem. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Anderson, H. J., & Loader, C. E. (1985). Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives. Canadian Journal of Chemistry, 63(4), 896-901.

- Lian, Y. (2013). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. CN103265468A.

- Google Patents. (n.d.). Preparation method of sunitinib intermediate.

-

An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (2015). Research on Chemical Intermediates, 41(11), 8447–8461. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in organic synthesis. This document delves into its synthesis, characterization, and safe handling, offering valuable insights for professionals in pharmaceutical development and chemical research.

Introduction and Significance

This compound (CAS No. 950-86-7) is a substituted pyrrole derivative featuring a reactive chloroacetyl group.[1] This functional group makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1] The pyrrole ring itself is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of the chloroacetyl moiety allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of diverse molecular architectures.[1]

The strategic placement of the chloroacetyl group at the 5-position, along with the methyl and ethyl carboxylate substituents, influences the reactivity and electronic properties of the pyrrole ring, making it a subject of interest for synthetic chemists. Its role as a precursor in the synthesis of targeted therapeutic agents underscores the importance of a thorough understanding of its physical and chemical characteristics.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄ClNO₃ | [1] |

| Molecular Weight | 243.69 g/mol | [1] |

| CAS Number | 950-86-7 | [1] |

| Appearance | Expected to be a solid | Inferred |

| Boiling Point | 419.2 °C at 760 mmHg (Predicted) | |

| Density | 1.233 g/cm³ (Predicted) | |

| LogP | 2.22970 (Predicted) | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in non-polar solvents like hexanes and low solubility in water. | Inferred from structure |

Note: Some physical properties, such as boiling point and density, are computationally predicted and should be considered as estimates. Experimental verification is recommended.

Synthesis and Mechanism

The most logical and established method for the synthesis of this compound is through the Friedel-Crafts acylation of the corresponding 2,4-dimethyl-1H-pyrrole-3-carboxylate precursor.

Synthetic Pathway Overview

The synthesis involves a two-step process, starting from readily available starting materials.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add chloroacetyl chloride dropwise to the stirred suspension. After the addition is complete, add a solution of ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Characterization

Due to the lack of publicly available experimental spectral data for this compound, the following are expected characteristic signals based on the analysis of its structure and data from similar compounds.

-

¹H NMR:

-

A singlet for the N-H proton of the pyrrole ring (typically in the range of 8.0-9.5 ppm, broad).

-

A quartet and a triplet for the ethyl ester group (-OCH₂CH₃).

-

Two singlets for the two methyl groups on the pyrrole ring.

-

A singlet for the methylene protons of the chloroacetyl group (-COCH₂Cl), expected to be downfield due to the adjacent carbonyl and chlorine.

-

-

¹³C NMR:

-

A signal for the ester carbonyl carbon.

-

A signal for the ketone carbonyl carbon of the chloroacetyl group.

-

Signals for the four carbons of the pyrrole ring.

-

Signals for the carbons of the ethyl ester group.

-

Signals for the two methyl carbons.

-

A signal for the methylene carbon of the chloroacetyl group.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic N-H stretching vibration for the pyrrole ring (around 3300-3400 cm⁻¹).

-

Two distinct C=O stretching vibrations for the ester and ketone carbonyl groups (typically in the range of 1650-1750 cm⁻¹).

-

C-Cl stretching vibration (around 600-800 cm⁻¹).

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) should be observable, showing a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Fragmentation patterns would likely involve the loss of the ethyl group, the ethoxycarbonyl group, and the chloroacetyl group.

-

Safety and Handling

-

Chloroacetyl Moiety: The chloroacetyl group is a known lachrymator and can be corrosive. Chloroacetyl chloride, a reactant in the synthesis, is highly corrosive, toxic, and reacts violently with water. * General Handling:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, such as nitrile), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

-

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals. This guide has provided a detailed overview of its physical and chemical properties, a plausible and detailed synthetic route via Friedel-Crafts acylation, and essential safety and handling information. While experimental data for some properties are not widely published, the information presented here, based on established chemical principles and data from related compounds, serves as a robust resource for researchers and scientists working with this versatile molecule.

References

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

New Jersey Department of Health. Hazard Summary: Chloroacetyl Chloride. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a key heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a substituted pyrrole core with a reactive chloroacetyl group, makes it a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and insights into its applications, particularly its crucial role as a precursor in the synthesis of the anticancer drug Sunitinib.

Physicochemical Properties

This pyrrole derivative is characterized by its five-membered aromatic nitrogen-containing ring. The presence of both an ethyl carboxylate and a chloroacetyl group, along with two methyl substituents, influences its solubility, reactivity, and potential for further chemical modification.[1]

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄ClNO₃ | [1] |

| Molecular Weight | 243.69 g/mol | N/A |

| CAS Number | 950-86-7 | [1] |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water (predicted). | N/A |

Synthesis of this compound

The synthesis of the title compound is typically achieved through a Friedel-Crafts acylation of its precursor, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. This electrophilic aromatic substitution reaction introduces the chloroacetyl group at the C5 position of the pyrrole ring, which is activated towards electrophilic attack by the electron-donating methyl groups.[2][3]

Synthesis of the Precursor: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

A common route to this precursor involves the Knorr pyrrole synthesis or variations thereof. One established method is the reaction of an α-amino-ketone with a β-ketoester.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of this compound from its precursor.

Materials:

-

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Lewis Acid: To the cooled solution, add anhydrous aluminum chloride portion-wise, ensuring the temperature remains below 5 °C. Stir the resulting suspension for 15-20 minutes at 0 °C.

-

Addition of Acylating Agent: Add chloroacetyl chloride dropwise via the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical as aluminum chloride is highly moisture-sensitive and will decompose in the presence of water, rendering it inactive as a catalyst.

-

Low Temperature: The initial cooling to 0 °C and slow addition of reagents help to control the exothermic nature of the Friedel-Crafts acylation, preventing potential side reactions and decomposition of the starting material.

-

Acidic Workup: The acidic workup is necessary to decompose the aluminum chloride-ketone complex formed during the reaction and to separate the inorganic salts from the organic product.

-

Bicarbonate Wash: The wash with saturated sodium bicarbonate solution neutralizes any remaining acidic components in the organic phase.

Caption: Workflow for the synthesis of this compound.

Spectral Data (Predicted)

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0-9.5 | br s | 1H | N-H |

| 4.6-4.8 | s | 2H | -C(O)CH₂Cl |

| 4.2-4.4 | q | 2H | -OCH₂CH₃ |

| 2.4-2.6 | s | 3H | C4-CH₃ |

| 2.2-2.4 | s | 3H | C2-CH₃ |

| 1.3-1.5 | t | 3H | -OCH₂CH₃ |

¹³C NMR (CDCl₃, 100 MHz):

Predicted chemical shifts would include signals for the two methyl groups on the pyrrole ring, the ethyl ester carbons, the pyrrole ring carbons, the carbonyl carbons of the ester and ketone, and the carbon of the chloromethyl group.

Infrared (IR) Spectroscopy (KBr Pellet):

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretch |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1700-1720 | C=O stretch (ester) |

| ~1660-1680 | C=O stretch (ketone) |

| ~1550 | C=C stretch (pyrrole ring) |

| ~750 | C-Cl stretch |

Mass Spectrometry (MS):

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the α-chloro ketone moiety. The carbon atom attached to the chlorine is highly electrophilic and susceptible to nucleophilic substitution reactions. This makes the compound an excellent precursor for the synthesis of a wide variety of heterocyclic compounds through reactions with amines, thiols, and other nucleophiles.

Key Application: Intermediate in Sunitinib Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[4] In the synthesis of Sunitinib, the chloroacetyl group of this compound serves as a reactive handle for the introduction of a side chain, which is crucial for the drug's biological activity.

The synthesis typically proceeds by first converting the ethyl ester to an amide, followed by condensation with an oxindole derivative.

Sources

Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of a Core Pyrrole Intermediate

In the landscape of modern medicinal chemistry, the strategic synthesis of heterocyclic scaffolds is paramount. Among these, substituted pyrroles represent a privileged structural motif found in numerous pharmaceuticals. This compound is not merely another compound; it is a high-value, critical intermediate in the multi-step synthesis of Sunitinib[1][2]. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST)[2].

The chloroacetyl group of this intermediate provides a reactive handle for subsequent condensation reactions, making the efficiency and purity of its synthesis a critical determinant of the overall yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, technically-grounded pathway for the synthesis of this key intermediate, emphasizing not just the procedural steps, but the underlying chemical principles and field-proven insights that ensure reproducibility and scalability.

Part 1: Retrosynthetic Analysis and Strategy

A logical approach to any synthesis begins with a retrosynthetic analysis. The target molecule can be disconnected at the C-C bond formed between the pyrrole ring and the chloroacetyl group. This bond is classically forged via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.

This disconnection reveals two primary starting materials:

-

The Nucleophile: The electron-rich Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

-

The Electrophile Precursor: Chloroacetyl chloride, which generates the chloroacylium ion in the presence of a Lewis acid.

Our synthetic strategy, therefore, involves two key stages: the robust preparation of the pyrrole precursor, followed by its efficient chloroacetylation.

Part 2: Synthesis of Precursor: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

The necessary pyrrole nucleophile is not commonly available commercially and must be synthesized. A reliable method involves the thermal decarboxylation of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. This reaction proceeds by heating the dicarboxylic acid derivative, which expels carbon dioxide to yield the desired monosubstituted pyrrole.

Field Insights: The Choice of Decarboxylation

While traditional methods might employ high-boiling point solvents, a solvent-free decarboxylation offers significant advantages in terms of process simplification, reduced waste, and easier product isolation[3]. The reaction is driven by heat, and upon completion, the crude product can often be used directly in the next step after a simple workup, improving overall process efficiency[3].

Experimental Protocol: Precursor Synthesis

Objective: To synthesize Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate via thermal decarboxylation.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | 211.21 | 5.0 g | 23.67 mmol |

Procedure:

-

Setup: Place 5.0 g (23.67 mmol) of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid into a round-bottom flask equipped with a condenser or gas outlet to safely vent the evolved CO₂.

-

Heating: Heat the flask using an oil bath to 200-210 °C. The solid reactant will gradually melt, accompanied by vigorous evolution of carbon dioxide gas[4].

-

Monitoring: Maintain the temperature until gas evolution ceases, which typically takes 10-15 minutes[4]. The reaction can be monitored by observing the cessation of bubbling.

-

Cooling and Isolation: Remove the heat source and allow the flask to cool to room temperature. The resulting pale-gray solid is the crude product, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate[4].

-

Purification (Optional): The crude product is often of sufficient purity (>95%) for the subsequent step. If higher purity is required, it can be recrystallized from a suitable solvent system like ethanol/water. A typical reported yield is in the range of 90-98%[4].

Part 3: The Core Synthesis: Friedel-Crafts Acylation

This step constitutes the core of the synthesis, where the chloroacetyl group is introduced onto the pyrrole ring. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[5][6]

Mechanistic Rationale: Regioselectivity and Catalyst Role

The pyrrole ring is a highly activated, electron-rich heterocycle. Electrophilic substitution occurs preferentially at the C2 or C5 (α) positions because the corresponding cationic intermediate (the sigma complex) is better stabilized by resonance, with three contributing resonance structures, compared to substitution at the C3 or C4 (β) positions, which has only two. Since the C2 and C4 positions are already substituted in our precursor, the reaction is directed to the remaining unsubstituted α-position, C5.

A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential. Its role is to coordinate with the chloroacetyl chloride, abstracting the chloride and generating a highly reactive acylium ion (ClCOCH₂⁺), the key electrophile in this reaction.[5]

Expertise in Practice: Overcoming Challenges

A known challenge in the acylation of pyrroles with chloroacetyl chloride is a potential drop in yield upon scale-up. This can be attributed to the complex effects of dissolved hydrogen chloride (HCl) byproduct and the inherent reactivity of the acylating agent[7]. Therefore, strict control over reaction temperature and the stoichiometry of the Lewis acid is critical to suppress polymerization and other side reactions.

Experimental Protocol: Core Synthesis

Objective: To synthesize this compound.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | 167.21 | 10.0 g | 59.8 mmol | 1.0 |

| Chloroacetyl chloride | 112.94 | 8.1 g (5.7 mL) | 71.7 mmol | 1.2 |

| Aluminum chloride (AlCl₃) | 133.34 | 9.57 g | 71.7 mmol | 1.2 |

| Dichloromethane (DCM) | - | ~200 mL | - | - |

Procedure:

-

Inert Atmosphere: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is completely dry, as AlCl₃ reacts violently with moisture.

-

Reagent Solution: Dissolve Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (10.0 g, 59.8 mmol) and chloroacetyl chloride (5.7 mL, 71.7 mmol) in 150 mL of anhydrous dichloromethane (DCM) in the flask.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the Lewis acid and to prevent degradation of the pyrrole substrate.

-

Catalyst Addition: Add anhydrous aluminum chloride (9.57 g, 71.7 mmol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. A color change and slight HCl evolution will be observed.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (~200 g) and concentrated HCl (~20 mL). This step hydrolyzes the aluminum complexes and should be performed in a well-ventilated fume hood due to vigorous HCl gas evolution.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water (100 mL), saturated sodium bicarbonate solution (100 mL, to neutralize residual acid), and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.

Part 4: Safety and Handling

-

Chloroacetyl Chloride: Is highly corrosive, a lachrymator, and reacts with moisture. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Aluminum Chloride (Anhydrous): Is a corrosive solid that reacts violently with water, releasing heat and HCl gas. Weigh and handle in a dry environment (e.g., glove box or under a nitrogen blanket).

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

-

Quenching: The quenching of the reaction with ice/water is highly exothermic and releases large volumes of HCl gas. This must be done slowly and cautiously in a fume hood.

References

- WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents. (n.d.).

-

1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water | ACS Omega - ACS Publications. (2020). Retrieved from [Link]

-

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC - NIH. (n.d.). Retrieved from [Link]

-

Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC - NIH. (n.d.). Retrieved from [Link]

-

Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate - Technical Disclosure Commons. (2024). Retrieved from [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved from [Link]

-

Friedel-Crafts Alkylation of Pyrrole [duplicate] - Chemistry Stack Exchange. (2019). Retrieved from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- CN103319392A - Preparation method of sunitinib intermediate - Google Patents. (n.d.).

-

Pyrrole chemistry. XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole and some derivatives - ResearchGate. (2025). Retrieved from [Link]

-

Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier– Haack Formylation of Pyrroles with Sterically Crowded. (n.d.). Retrieved from [Link]

-

An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (2025). Retrieved from [Link]

- US4129595A - Preparation of chloroacetyl chloride - Google Patents. (n.d.).

-

The Vilsmeier-Haack aroylation of pyrroles reexamined | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

-

Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed. (n.d.). Retrieved from [Link]

-

2-(CHLOROACETYL)PYRROLE - gsrs. (n.d.). Retrieved from [Link]

-

Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). - ResearchGate. (n.d.). Retrieved from [Link]

-

Sunitinib-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Vilsmeier–Haack formylation of pyrrole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

Sources

- 1. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

Ethyl 5-(chloroacetyl)-2,4-dimethyl-1h-pyrrole-3-carboxylate mechanism of formation

An In-depth Technical Guide to the Formation of Ethyl 5-(chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Introduction

This compound is a pivotal intermediate in synthetic organic chemistry, most notably as a key building block in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. Understanding the mechanistic underpinnings of its formation is critical for process optimization, yield improvement, and impurity profiling in pharmaceutical development.

This technical guide provides a detailed examination of the synthetic pathway and reaction mechanisms involved in the formation of this substituted pyrrole. The synthesis is logically dissected into two primary stages: the construction of the core pyrrole ring, followed by its selective functionalization via chloroacetylation. We will explore the causality behind the chosen synthetic routes, the intricacies of the reaction mechanisms, and provide field-proven protocols for its preparation.

Part 1: Formation of the Pyrrole Nucleus: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

The construction of the polysubstituted pyrrole core is the foundational step. Among the various classical methods for pyrrole synthesis, the Knorr Pyrrole Synthesis is the most widely applied and efficient method for generating the required 2,4-dimethyl-3-carbethoxypyrrole scaffold.[1][2]

The Knorr Pyrrole Synthesis: Mechanistic Overview

The Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[2] The brilliance of this method lies in its convergent nature, building the pyrrole ring from two readily accessible acyclic precursors.

The mechanism proceeds through several distinct steps:

-

Imine/Enamine Formation: The reaction initiates with the condensation of the α-amino ketone and the β-ketoester to form an imine, which rapidly tautomerizes to the more stable enamine intermediate.

-

Cyclization: An intramolecular nucleophilic attack occurs where the enamine nitrogen attacks the ketone carbonyl of the second precursor. This is the key ring-forming step.

-

Dehydration and Aromatization: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to generate the final, stable aromatic pyrrole ring.

Visualizing the Knorr Synthesis Mechanism

The following diagram illustrates the step-wise mechanism for the formation of the pyrrole core.

Caption: Mechanism of the Knorr synthesis for the pyrrole core.

Experimental Protocol: Synthesis of the Pyrrole Core

Several synthetic variations exist. A common industrial approach involves a Hantzsch-type synthesis, which is mechanistically related, by reacting 2-bromopropanal with ethyl acetoacetate and ammonia.[3]

Materials:

-

Propionaldehyde

-

Bromine

-

Ethyl acetoacetate

-

Ammonia water (25-28%)

-

Aprotic solvent (e.g., Dichloromethane, DCM)

-

Ethanol

Procedure:

-

Preparation of 2-Bromopropanal: Dissolve propionaldehyde in an aprotic solvent like DCM in a reactor cooled to 0-10°C. Add bromine dropwise while maintaining the temperature. The reaction is monitored until the disappearance of the starting material.

-

Ring Closure Reaction: In a separate vessel, charge ethyl acetoacetate, ammonia water, and ethanol. Cool the mixture to below 10°C.

-

Slowly add the prepared 2-bromopropanal solution to the ethyl acetoacetate/ammonia mixture. The temperature should be carefully controlled to prevent side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until completion (monitored by TLC or HPLC).

-

Work-up and Isolation: The reaction mixture is typically quenched with water. The product may precipitate or be extracted with an organic solvent. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Rationale for Choices:

-

Aprotic Solvent for Bromination: Prevents side reactions of bromine with protic solvents.

-

Low Temperature Control: Both the bromination and the subsequent condensation are exothermic. Low temperatures minimize the formation of impurities and improve regioselectivity.

-

Ammonia as Nitrogen Source: Ammonia serves as the nitrogen source for the pyrrole ring and also acts as a base to neutralize the HBr formed during the reaction.

Part 2: Chloroacetylation of the Pyrrole Nucleus

With the pyrrole core in hand, the next critical step is the introduction of the chloroacetyl group at the 5-position. This is achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts Acylation .[4][5]

Friedel-Crafts Acylation: Mechanism and Regioselectivity

The Friedel-Crafts acylation of pyrroles is a robust method for installing acyl groups onto the electron-rich pyrrole ring.[6] The reaction requires an acylating agent (chloroacetyl chloride) and a Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃).

Mechanism:

-

Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of chloroacetyl chloride, polarizing the C-Cl bond and generating a highly reactive acylium ion (ClCH₂CO⁺).[5] This resonance-stabilized cation is the key electrophile.

-

Nucleophilic Attack: The π-electron system of the pyrrole ring acts as a nucleophile and attacks the electrophilic acylium ion.

-

Regioselectivity: The attack occurs preferentially at the α-positions (C2 or C5) because the resulting carbocation intermediate (the sigma complex or arenium ion) is more stabilized through resonance, with the positive charge being delocalized over three carbons and the nitrogen atom. Since the C2 position is already substituted with a methyl group, the acylation proceeds exclusively at the vacant C5 position.

-

Aromatization: A base (often the AlCl₄⁻ complex) removes the proton from the C5 position, collapsing the sigma complex and restoring the aromaticity of the pyrrole ring to yield the final product.

Visualizing the Chloroacetylation Mechanism

The following diagram details the Friedel-Crafts acylation of the pyrrole substrate.

Caption: Mechanism of electrophilic substitution at the C5 position.

Experimental Protocol: Chloroacetylation

Materials:

-

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

-

Chloroacetyl chloride

-

Aluminum chloride (AlCl₃), anhydrous

-

Inert solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

Procedure:

-

Reaction Setup: Charge the pyrrole substrate and an inert, anhydrous solvent (e.g., DCM) into a dry reactor under an inert atmosphere (e.g., Nitrogen).

-

Lewis Acid Addition: Cool the mixture to 0-5°C. Add anhydrous aluminum chloride portion-wise. The Lewis acid will form a complex with the substrate.

-

Acylating Agent Addition: Slowly add a solution of chloroacetyl chloride in the same solvent to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction Monitoring: Stir the reaction at low temperature for several hours. The progress is monitored by HPLC or TLC to ensure the complete consumption of the starting material.

-

Quenching and Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Isolation: The product is extracted into an organic solvent. The organic layer is washed with water, brine, and then dried. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford the title compound as a crystalline solid.

Rationale for Choices:

-

Anhydrous Conditions: Lewis acids like AlCl₃ are extremely moisture-sensitive. Any water present will decompose the catalyst and inhibit the reaction.

-

Inert Atmosphere: Prevents side reactions and degradation of reagents.

-

Stoichiometric Lewis Acid: A full equivalent or more of AlCl₃ is often required because it complexes with both the carbonyl of the acyl chloride and the carbonyl of the product ketone, rendering it catalytically inactive.[4]

-

Acidic Quench: Ensures the complete breakdown of aluminum complexes and protonation of any basic intermediates, facilitating a clean work-up.

Summary of Reaction Parameters

| Parameter | Stage 1: Knorr Synthesis | Stage 2: Friedel-Crafts Acylation |

| Key Reagents | α-amino-ketone, β-ketoester | Pyrrole substrate, Chloroacetyl chloride |

| Catalyst/Promoter | Acid or Base (self-catalyzed) | Lewis Acid (e.g., AlCl₃) |

| Solvent | Ethanol, Acetic Acid | Dichloromethane, 1,2-Dichloroethane |

| Temperature | 10°C to Reflux | 0°C to 10°C |

| Key Intermediate | Enamine | Acylium ion, Sigma complex |

| Work-up | Aqueous precipitation/extraction | Acidic aqueous quench, extraction |

| Purification | Recrystallization | Recrystallization |

Conclusion